2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropoxy and isopropoxy groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with manganese catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Primary alcohols from the oxidation of the tert-butyl group.
Reduction: Alcohols from the reduction of the cyclopropoxy and isopropoxy groups.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The tert-butyl group, for example, can undergo selective oxidation, leading to the formation of primary alcohols, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with the formula (CH3)3COH.
Isobutanol: An isomer of butanol with a similar structure but different functional groups.
2-Methyl-2-propanol: Another tertiary alcohol with a structure similar to tert-butyl alcohol.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene stands out due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups on a benzene ring. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-13-7-6-8-14(18-12-9-10-12)15(13)16(3,4)5/h6-8,11-12H,9-10H2,1-5H3 |
InChI Key |
PSVVBIDZHSOITD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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